(2R)-piperidine-2-carbonitrile; oxalic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

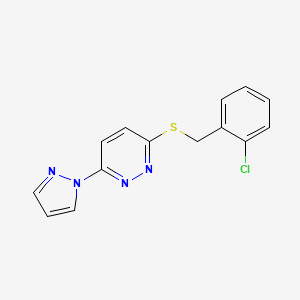

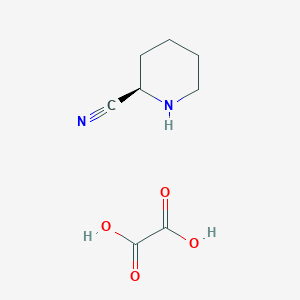

(2R)-piperidine-2-carbonitrile; oxalic acid: is a compound that combines two distinct chemical entities: (2R)-piperidine-2-carbonitrile and oxalic acid (2R)-piperidine-2-carbonitrile is a chiral piperidine derivative with a nitrile group at the second position, while oxalic acid is a simple dicarboxylic acid with the chemical formula C2H2O4

作用机制

Target of Action

Oxalic acid is a strong dicarboxylic acid that occurs naturally in many plants and vegetables . It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . The primary target of oxalic acid in the human body is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, survival, and migration .

Mode of Action

Oxalic acid interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, in a yet to be fully understood manner . The interaction of oxalic acid with this enzyme could potentially influence various cellular processes . .

Biochemical Pathways

Oxalic acid is involved in several biochemical pathways. It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . It is also involved in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .

Pharmacokinetics

It is known that oxalic acid is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . . More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of oxalic acid’s action are complex and multifaceted. Oxalic acid and its salts are low molecular weight compounds involved indirectly in many processes, e.g., pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered as good factors in the detoxification of heavy metals, including aluminum, lead, copper, and cadmium ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxalic acid. For instance, oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . Oxalates are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates . The potential role of fungi and their interaction with bacteria in the oxalate-carbonate pathway are regarded as an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .

准备方法

Synthetic Routes and Reaction Conditions

(2R)-piperidine-2-carbonitrile: The synthesis of (2R)-piperidine-2-carbonitrile typically involves the chiral resolution of racemic piperidine-2-carbonitrile or the asymmetric synthesis using chiral catalysts. One common method is the hydrogenation of 2-cyanopyridine using a chiral catalyst to obtain the (2R)-enantiomer.

Oxalic Acid: Oxalic acid can be synthesized through various methods, including the oxidation of carbohydrates, the reaction of carbon monoxide with sodium hydroxide, and the electrochemical reduction of carbon dioxide. .

化学反应分析

Types of Reactions

Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water. This reaction is often catalyzed by strong oxidizing agents such as potassium permanganate.

Reduction: Oxalic acid can be reduced to formic acid and carbon monoxide. This reaction can be catalyzed by metals such as platinum or palladium.

Substitution: (2R)-piperidine-2-carbonitrile can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Platinum, palladium, hydrogen gas.

Substitution: Amines, alcohols, strong bases.

Major Products

Oxidation of Oxalic Acid: Carbon dioxide, water.

Reduction of Oxalic Acid: Formic acid, carbon monoxide.

Substitution of (2R)-piperidine-2-carbonitrile: Various substituted piperidine derivatives.

科学研究应用

Chemistry: : (2R)-piperidine-2-carbonitrile is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Oxalic acid is used as a reducing agent, a bleaching agent, and a precursor for the synthesis of other chemicals such as glycolic acid .

Biology: : Oxalic acid plays a role in the metabolism of plants and microorganisms. It is involved in the regulation of calcium levels and the formation of calcium oxalate crystals in plants .

Medicine: Oxalic acid is used in the treatment of certain medical conditions, such as kidney stones, by promoting the dissolution of calcium oxalate crystals .

Industry: : Oxalic acid is used in various industrial processes, including metal cleaning, textile processing, and wastewater treatment. It is also used as a precursor for the production of polymers and other chemicals .

相似化合物的比较

Similar Compounds

Piperidine Derivatives: Other piperidine derivatives, such as piperidine-2-carboxylic acid and piperidine-2-methanol, share structural similarities with (2R)-piperidine-2-carbonitrile but differ in their functional groups and reactivity.

Dicarboxylic Acids: Other dicarboxylic acids, such as malonic acid and succinic acid, are similar to oxalic acid in having two carboxyl groups but differ in their carbon chain length and chemical properties

Uniqueness

(2R)-piperidine-2-carbonitrile: The presence of the nitrile group and the chiral center at the second position makes (2R)-piperidine-2-carbonitrile unique among piperidine derivatives. This structural feature imparts specific reactivity and biological activity to the compound.

Oxalic Acid: Oxalic acid is unique among dicarboxylic acids due to its strong acidity and ability to form stable complexes with metal ions. .

属性

IUPAC Name |

oxalic acid;(2R)-piperidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSPZJUZKAACN-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B2938698.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)

![2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2938706.png)

![N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2938707.png)

![4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2938708.png)

![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)

![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)

![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)

![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)